Increased Lipophilicity (ΔlogP ≈ +0.4) vs. Des-Methyl Analog 4-(5-Bromopyridin-3-yl)butan-2-ol
The 3-methyl group elevates the computed partition coefficient by +0.4 log units relative to the closest des-methyl analog, 4-(5-bromopyridin-3-yl)butan-2-ol. This difference is derived from PubChem-computed XLogP3 values (2.3 for the target compound [1] vs. 1.9 for the des-methyl analog [2]). The increase is expected to enhance passive membrane permeability, as logP values in the 2–3 range are correlated with optimal oral absorption [3].
| Evidence Dimension | Computed partition coefficient (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 2.3 |
| Comparator Or Baseline | 4-(5-Bromopyridin-3-yl)butan-2-ol (CAS 1566999-61-8), XLogP3 = 1.9 |
| Quantified Difference | ΔXLogP3 = +0.4 (target minus comparator) |
| Conditions | Computed by XLogP3 3.0 algorithm; values taken from PubChem and vendor-computed property tables. |
Why This Matters
Lipophilicity directly influences membrane permeability, solubility, and metabolic stability; a ΔlogP of 0.4 can shift a compound across critical drug-likeness thresholds, making the target compound more suitable for cell-permeable probe or oral drug design.
- [1] PubChem CID 104810025. XLogP3-AA = 2.3 for 4-(5-bromopyridin-3-yl)-3-methylbutan-2-ol. NCBI (2026). View Source
- [2] Kuujia. 4-(5-Bromopyridin-3-yl)butan-2-ol (CAS 1566999-61-8), XLogP3 = 1.9. Accessed May 2026. View Source
- [3] Lipinski CA, et al. Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Adv Drug Deliv Rev. 2001;46(1-3):3-26. (General reference for logP–absorption correlation). View Source
